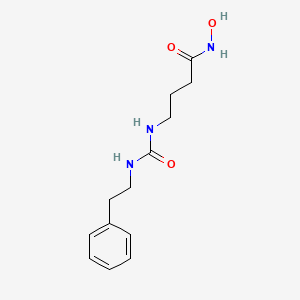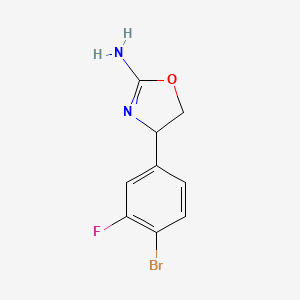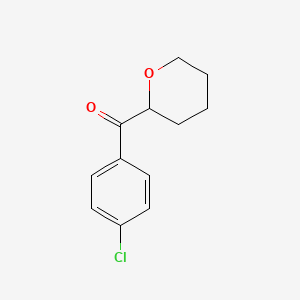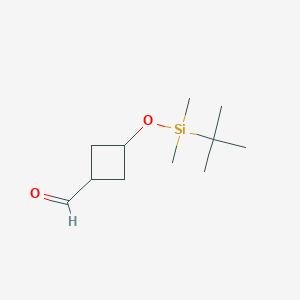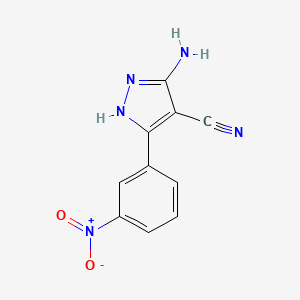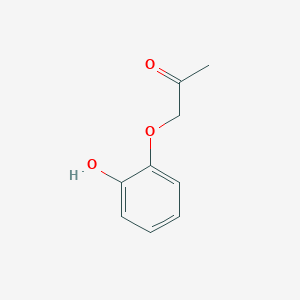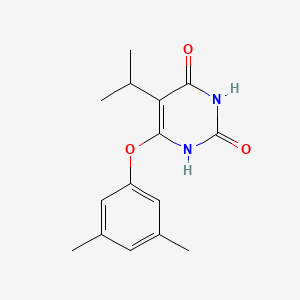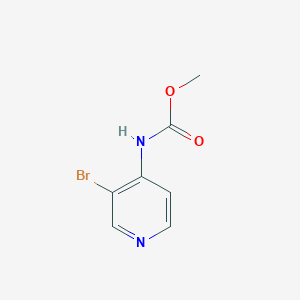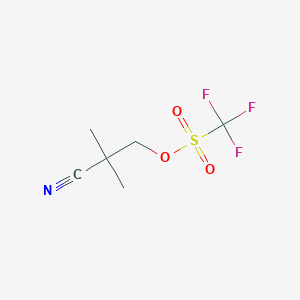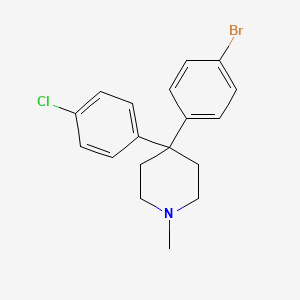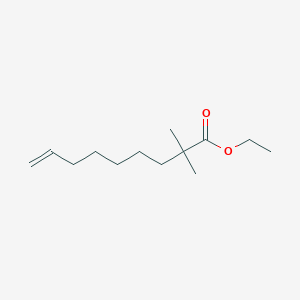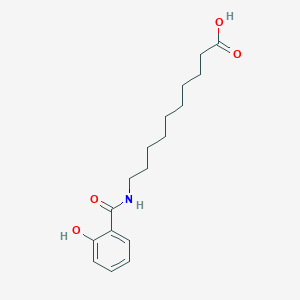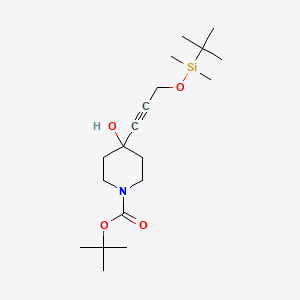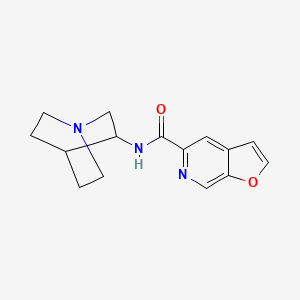
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is a novel compound that has garnered significant attention in the scientific community. This compound is known for its potential therapeutic applications, particularly as an agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR). It has been identified as a potential treatment for cognitive deficits in schizophrenia .
Méthodes De Préparation
The synthesis of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves several steps. The synthetic route typically begins with the preparation of the furo[2,3-c]pyridine core, followed by the introduction of the azabicyclo[2.2.2]octane moiety. The final step involves the formation of the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .
Analyse Des Réactions Chimiques
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the structure-activity relationship of α7 nAChR agonists.
Biology: The compound is employed in research to understand the role of α7 nAChR in various biological processes.
Medicine: It has potential therapeutic applications in treating cognitive deficits associated with schizophrenia.
Industry: The compound’s unique properties make it a valuable tool in the development of new pharmaceuticals.
Mécanisme D'action
The mechanism of action of (R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide involves its interaction with the α7 neuronal nicotinic acetylcholine receptor. As an agonist, it binds to the receptor and activates it, leading to a cascade of intracellular events that enhance cognitive function. The compound’s ability to penetrate the brain rapidly and its high oral bioavailability make it particularly effective in vivo .
Comparaison Avec Des Composés Similaires
(R)-N-(Quinuclidin-3-yl)furo(2,3-C)pyridine-5-carboxamide is unique compared to other similar compounds due to its high selectivity and potency as an α7 nAChR agonist. Similar compounds include:
PHA-543,613: Another α7 nAChR agonist with similar properties but different structural features.
ABBF: A compound with a similar mechanism of action but distinct chemical structure
This compound’s unique structure and properties make it a valuable tool in both research and therapeutic applications.
Propriétés
Numéro CAS |
478149-46-1 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
N-(1-azabicyclo[2.2.2]octan-3-yl)furo[2,3-c]pyridine-5-carboxamide |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-7-11-3-6-20-14(11)8-16-12)17-13-9-18-4-1-10(13)2-5-18/h3,6-8,10,13H,1-2,4-5,9H2,(H,17,19) |
Clé InChI |
IPKZCLGGYKRDES-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)NC(=O)C3=NC=C4C(=C3)C=CO4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
